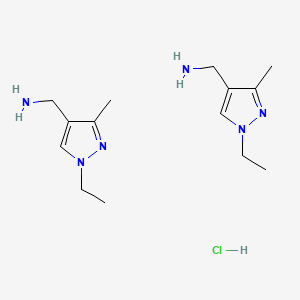
3-(Difluoroacetyl)chromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoroacetyl)chromone is a chemical compound with the molecular formula C11H6F2O3. It is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoroacetyl)chromone typically involves the introduction of a difluoroacetyl group to the chromone scaffold. One common method is the Vilsmeier-Haack reaction, which involves the reaction of chromone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoroacetyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetyl chromone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the difluoroacetyl group to other functional groups, such as hydroxyl or amino groups.
Substitution: The difluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroacetyl chromone derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives .
Applications De Recherche Scientifique
3-(Difluoroacetyl)chromone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various chromone derivatives with potential biological activities.
Biology: It is studied for its potential as an inhibitor of enzymes involved in various biological processes.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: this compound is used in the production of pigments, cosmetics, and laser dyes.
Mécanisme D'action
The mechanism of action of 3-(Difluoroacetyl)chromone involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of various biological processes. For example, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .
Comparaison Avec Des Composés Similaires
3-Formylchromone: A precursor for the synthesis of various chromone derivatives.
3-Acetylchromone: Similar to 3-(Difluoroacetyl)chromone but with an acetyl group instead of a difluoroacetyl group.
3-(Trifluoroacetyl)chromone: Contains a trifluoroacetyl group, which can further enhance its biological activities.
Uniqueness: this compound is unique due to the presence of the difluoroacetyl group, which can significantly enhance its biological activities compared to other chromone derivatives. The difluoroacetyl group can improve the compound’s stability, binding affinity, and selectivity for specific molecular targets .
Propriétés
IUPAC Name |
3-(2,2-difluoroacetyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-11(13)10(15)7-5-16-8-4-2-1-3-6(8)9(7)14/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSEOMNEWDODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B8024477.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl] trifluoromethanesulfonate](/img/structure/B8024485.png)



